molecular formula C21H23N3O3S2 B3311416 2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide CAS No. 946262-15-3

2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Cat. No.: B3311416
CAS No.: 946262-15-3
M. Wt: 429.6 g/mol
InChI Key: TYQZZNNFJNQUIV-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a novel synthetic compound designed for advanced pharmaceutical and biochemical research. This complex molecule integrates multiple pharmaceutically active motifs, including a 4-oxopyridine core, a 4-methylthiazole ring, and a phenethylacetamide side chain. The 4-methylthiazole moiety is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities, and its integration is often aimed at enhancing molecular interactions with biological targets . The specific research applications and mechanism of action for this compound are yet to be fully characterized and published. Based on its structural features, it holds potential for investigation in various research areas, including enzyme inhibition, receptor modulation, and cellular pathway analysis. Researchers may explore its utility in developing new therapeutic strategies, following the trend of creating complex molecular architectures that can engage multiple biological targets simultaneously . Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should conduct all necessary safety assessments and protocol approvals before using this compound.

Properties

IUPAC Name

2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-13-28-21(23-15)29-14-17-10-18(25)19(27-2)11-24(17)12-20(26)22-9-8-16-6-4-3-5-7-16/h3-7,10-11,13H,8-9,12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQZZNNFJNQUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide, also known by its CAS number 941869-96-1, has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3S2C_{20}H_{21}N_{3}O_{3}S_{2} with a molecular weight of approximately 415.53 g/mol. The compound features several functional groups, including a methoxy group, a thiazole moiety, and a pyridine derivative, which may contribute to its biological properties.

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant inhibitory activity against various enzymes. For instance, derivatives containing thiazole and pyridine rings have shown promising results in inhibiting aldose reductase (ALR2), an enzyme involved in diabetic complications. Inhibitory studies have revealed that modifications to the structure can enhance potency against ALR2, with some derivatives achieving IC50 values as low as 0.789 μM .

Antioxidant Activity

The antioxidant capacity of this compound is also noteworthy. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively. For example, certain derivatives achieved an inhibitory rate of 41.48% against DPPH radicals at a concentration of 1 μM, surpassing well-known antioxidants such as Trolox .

Anticancer Properties

Preliminary studies suggest that compounds with similar thiazole and pyridine structures possess anticancer properties. For example, thiazole derivatives have been synthesized and evaluated for their effects on tumor cell lines (A549 and C6). These studies utilized assays such as MTT and caspase-3 activation to assess the compounds' ability to induce apoptosis in cancer cells . The presence of the thiazole ring in particular has been linked to enhanced anticancer activity.

Antimicrobial Effects

The structural components of this compound suggest potential antimicrobial activity. Compounds with similar configurations have been reported to exhibit significant antimicrobial effects against various pathogens, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

CompoundBiological ActivityIC50 (μM)Notes
7l ALR2 Inhibition0.789Most potent among tested analogs
7k Antioxidant90.73%Inhibits lipid peroxidation
Thiazole Derivatives AnticancerVariesInduced apoptosis in A549 cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

A. Pyridinone vs. Quinazolinone Derivatives

  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (3) (): This compound replaces the pyridinone with a quinazolinone ring. Quinazolinones are associated with anti-inflammatory activity via COX-2 inhibition (IC₅₀ values in the µM range) .

B. Thiazole-Thioether vs. Thiazolidinone Systems

  • 2-(2-Imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (): The thiazolidinone ring introduces a polar, electron-rich system, which may favor interactions with charged residues in enzyme active sites. In contrast, the thiazole-thioether in the target compound provides a rigid, planar structure that could enhance binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases).
Substituent Effects

A. Phenethyl Acetamide vs. Simple Aryl Groups

  • 2-Chloro-N-(thiazol-2-yl)acetamide derivatives ():
    Simplification to a thiazole-acetamide scaffold without the phenethyl group reduces molecular weight (MW ~200–250 Da) but may compromise blood-brain barrier penetration. The phenethyl chain in the target compound (MW ~430 Da) balances lipophilicity and solubility, aligning with Lipinski’s rule of five for drug-likeness.

B. Methoxy Group vs. Electron-Withdrawing Substituents

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide (): The methoxy group in the target compound (electron-donating) contrasts with electron-withdrawing groups (e.g., nitro, chloro) in analogs. Methoxy substituents often improve metabolic stability by reducing oxidative degradation, as seen in COX-2 inhibitors like celecoxib .

Key Findings :

  • Thioether-linked heterocycles (e.g., benzothieno[3,2-d]pyrimidines) demonstrate potent COX-2 inhibition (IC₅₀ < 10 µM) and suppression of pro-inflammatory cytokines (PGE₂, IL-8) .
  • Thiazole-containing acetamides exhibit diverse activities, including antimicrobial and antitumor effects, depending on substituents .

Q & A

Q. What are the optimal synthetic routes for 2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the pyridinone core via cyclization of precursors (e.g., methoxy-substituted diketones). (ii) Thioether linkage introduction using (4-methylthiazol-2-yl)thiol under basic conditions (e.g., triethylamine in DMF) . (iii) Acetamide coupling via nucleophilic substitution with phenethylamine.
  • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are systematically varied and monitored by TLC. For example, reflux in acetonitrile improves thioether yield compared to room-temperature reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :
  • NMR : Focus on δ 2.5–3.5 ppm (thiazole methyl protons) and δ 7.2–7.8 ppm (phenethyl aromatic protons). The methoxy group typically appears at δ 3.8–4.0 ppm .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting hydrolysis of the acetamide group at acidic pH .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Thiazole rings are generally stable up to 200°C .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

  • Approach : (i) Validate assay conditions (e.g., cell line viability, ATP levels in cytotoxicity assays). (ii) Compare structural analogs (e.g., substituent effects on thiazole or pyridinone moieties) to isolate activity contributors . (iii) Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based readouts) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :
  • Core Modifications : Introduce substituents at the pyridinone 4-position (e.g., halogenation) to enhance hydrophobic interactions with target proteins .
  • Thioether Linker : Replace (4-methylthiazol-2-yl)thio with alternative heterocycles (e.g., triazoles) and evaluate binding via molecular docking .
  • Phenethyl Group : Explore branched alkyl chains or fluorinated analogs to modulate pharmacokinetics .

Q. What computational tools are effective for predicting binding modes and metabolic pathways?

  • Tools :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), prioritizing residues within 4 Å of the thiazole ring .
  • ADME Prediction : SwissADME predicts high gastrointestinal absorption but potential CYP3A4-mediated metabolism of the methoxy group .

Q. How should researchers address low yields during scale-up from milligram to gram quantities?

  • Solutions :
  • Solvent Optimization : Replace DMF with toluene/water mixtures for thioether formation to simplify purification .
  • Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .
  • Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation .

Q. What experimental designs are recommended to evaluate off-target effects in kinase inhibition studies?

  • Design :
  • Kinase Profiling Panels : Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to identify off-target hits at 1 µM .
  • Counter-Screens : Test against structurally similar kinases (e.g., Src vs. Abl) to assess selectivity .

Q. How can metabolic instability in liver microsomes be mitigated through structural modifications?

  • Strategies :
  • Bioisosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to slow oxidative metabolism .
  • Deuterium Incorporation : Replace labile C-H bonds in the phenethyl group with deuterium to reduce CYP450-mediated cleavage .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Approach :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Outlier Analysis : Use Grubbs’ test to identify and exclude anomalous replicates .

Tables for Key Data

Table 1 : Synthetic Optimization of Thioether Formation

ConditionSolventTemp (°C)Yield (%)Purity (HPLC)
TriethylamineDMF256295
NaHTHF0→257898
K₂CO₃Acetone508599

Table 2 : Biological Activity of Structural Analogs

Compound ModificationIC₅₀ (EGFR, nM)Solubility (µg/mL)Metabolic Stability (t₁/₂, min)
Parent Compound12.58.222
4-Fluoro Pyridinone6.85.135
Thiazole→Triazole Replacement45.312.718

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

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